![molecular formula C16H17NO7S B2377396 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 710989-33-6](/img/structure/B2377396.png)
3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid is a chemical compound with the CAS Number: 710989-33-6 . It has a molecular weight of 367.38 . The IUPAC name for this compound is 3-[(2,4-dimethoxyanilino)sulfonyl]-4-methoxybenzoic acid .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, are not available in the search results.科学的研究の応用
1. Synthesis and Stability in Medicinal Chemistry
Sulfamates, including derivatives of 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid, are significant in medicinal chemistry. A study by Reuillon et al. (2012) developed a method for protecting sulfamates, enhancing their stability under various conditions. This makes them suitable for multi-step synthesis, a crucial aspect in drug development.
2. Reactivity in Organic Synthesis
Research by Culhane & Fokin (2011) explores the reactivity of sulfamoyl azides, which can be derived from compounds like 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid. They found that these compounds react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, indicating potential in organic synthetic applications.
3. Role in Chemiluminescence
Watanabe et al. (2010) investigated sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, related to the chemical structure of interest, in the context of chemiluminescence. Their work, detailed in The Journal of Organic Chemistry, highlights the potential application of these compounds in the development of novel chemiluminescent materials.
4. Antioxidant Properties
Kucukoglu & Nadaroğlu (2014) assessed the antioxidant capacities of phenolic derivatives, closely related to 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid. Their study, published in Free Radicals and Antioxidants, demonstrates these compounds' potential as antioxidants, which could be crucial for pharmaceutical and nutraceutical applications.
5. Biotransformation Studies
A study by Kiep et al. (2014) in "Drug Research" explored the biotransformation of veratric acid, structurally similar to 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid, providing insights into metabolic pathways that could be relevant for drug metabolism and toxicology studies.
6. Synthesis of Bioactive Compounds
Research on the synthesis of biologically active compounds, including those derived from 3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid, has been conducted. For example, van Loon et al. (2014) in The Journal of Organic Chemistry discuss the synthesis of dibenzo[e,g]isoindol-1-ones, indicating the utility of such compounds in creating biologically active molecules.
7. Molecular Structure Analysis
Barich et al. (2004) in Acta Crystallographica Section C analyzed the molecular structures of dimethoxybenzoic acids, including 2,4-dimethoxybenzoic acid. This research provides foundational knowledge about the structural aspects of such compounds, which is essential in understanding their reactivity and potential applications.
8. Antimicrobial Activity
Mohana (2013) explored the synthesis and antimicrobial activity of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, originating from 2,4-dimethoxybenzoic acid. As published in the International Journal of Pharma and Bio Sciences, this indicates the potential of such derivatives in antimicrobial applications.
Safety And Hazards
特性
IUPAC Name |
3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S/c1-22-11-5-6-12(14(9-11)24-3)17-25(20,21)15-8-10(16(18)19)4-7-13(15)23-2/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMOMCZANCCQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

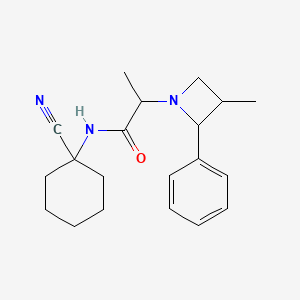
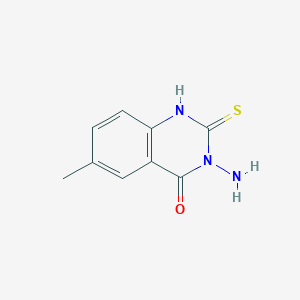
![2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2377317.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2377318.png)
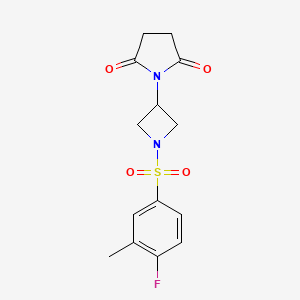
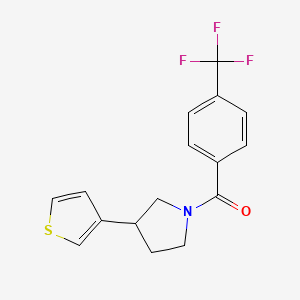
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2377321.png)
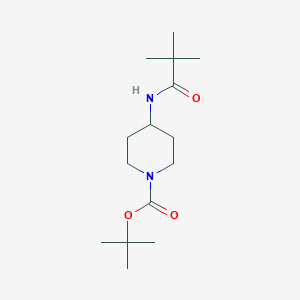
![2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2377323.png)
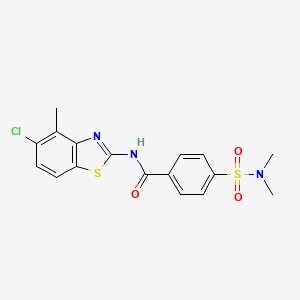
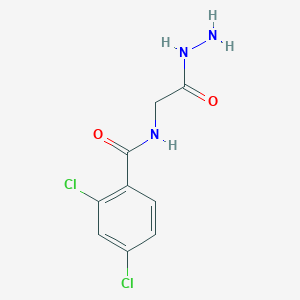
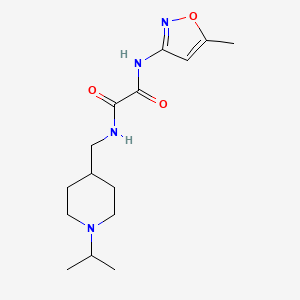
![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)
![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)